Methyl 2-acetamido-3-sulfamoylpropanoate
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Overview
Description
Methyl 2-acetamido-3-sulfamoylpropanoate, also known as MSA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. It is a white crystalline powder that is soluble in water and ethanol. MSA has been extensively studied for its potential therapeutic applications, particularly as an antibacterial and antifungal agent.
Mechanism Of Action
The mechanism of action of Methyl 2-acetamido-3-sulfamoylpropanoate involves the inhibition of dihydropteroate synthase (DHPS), an enzyme involved in the synthesis of folate in microorganisms. By inhibiting DHPS, Methyl 2-acetamido-3-sulfamoylpropanoate disrupts the folate pathway, leading to the inhibition of DNA synthesis and cell growth.
Biochemical And Physiological Effects
Methyl 2-acetamido-3-sulfamoylpropanoate has been shown to have low toxicity and is well-tolerated in vivo. In addition to its antibacterial and antifungal properties, Methyl 2-acetamido-3-sulfamoylpropanoate has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of Methyl 2-acetamido-3-sulfamoylpropanoate is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of a wide range of infections. However, Methyl 2-acetamido-3-sulfamoylpropanoate has a relatively short half-life and requires frequent dosing, which may limit its clinical use. Additionally, Methyl 2-acetamido-3-sulfamoylpropanoate has been shown to have some cross-reactivity with human DHPS, which may limit its therapeutic potential.
Future Directions
There are several potential future directions for the study of Methyl 2-acetamido-3-sulfamoylpropanoate. One area of interest is the development of new derivatives of Methyl 2-acetamido-3-sulfamoylpropanoate with improved pharmacokinetic properties. Additionally, Methyl 2-acetamido-3-sulfamoylpropanoate may have potential as a topical agent for the treatment of skin infections. Further studies are also needed to investigate the potential anti-inflammatory effects of Methyl 2-acetamido-3-sulfamoylpropanoate in human subjects.
Conclusion
In conclusion, Methyl 2-acetamido-3-sulfamoylpropanoate is a sulfonamide-based compound with potential therapeutic applications as an antibacterial, antifungal, and anti-inflammatory agent. It inhibits DHPS, leading to disruption of the folate pathway and inhibition of DNA synthesis and cell growth. While Methyl 2-acetamido-3-sulfamoylpropanoate has some limitations, such as its short half-life and cross-reactivity with human DHPS, it remains a promising candidate for further study and development.
Synthesis Methods
Methyl 2-acetamido-3-sulfamoylpropanoate can be synthesized through a multi-step process involving the reaction of 2-acetamido-3-mercaptopropanoic acid with methyl chloroformate and subsequent reaction with ammonia and sulfur dioxide. This process results in the formation of Methyl 2-acetamido-3-sulfamoylpropanoate, which can be purified through recrystallization.
Scientific Research Applications
Methyl 2-acetamido-3-sulfamoylpropanoate has been extensively studied for its antibacterial and antifungal properties. It has been shown to inhibit the growth of a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Methyl 2-acetamido-3-sulfamoylpropanoate has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
16435-47-5 |
---|---|
Product Name |
Methyl 2-acetamido-3-sulfamoylpropanoate |
Molecular Formula |
C6H12N2O5S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
methyl 2-acetamido-3-sulfamoylpropanoate |
InChI |
InChI=1S/C6H12N2O5S/c1-4(9)8-5(6(10)13-2)3-14(7,11)12/h5H,3H2,1-2H3,(H,8,9)(H2,7,11,12) |
InChI Key |
DAGQZGBWFFPPLU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CS(=O)(=O)N)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CS(=O)(=O)N)C(=O)OC |
Other CAS RN |
16435-47-5 |
synonyms |
asame N-acetyl-3-sulfonamoyl-L-alanine methyl este |
Origin of Product |
United States |
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